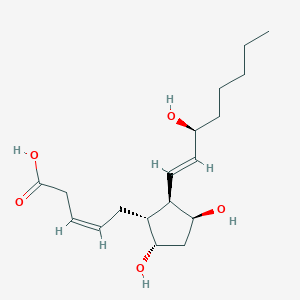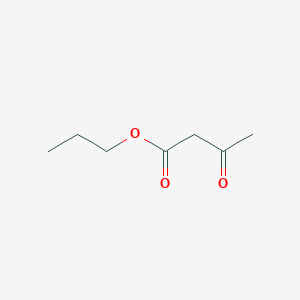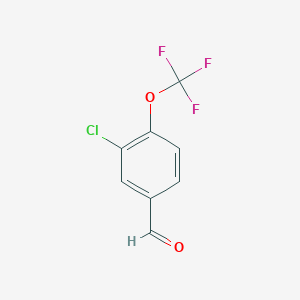
3-クロロ-4-(トリフルオロメトキシ)ベンズアルデヒド
概要
説明
3-Chloro-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4ClF3O2 and a molecular weight of 224.56 g/mol . This compound is characterized by the presence of a chloro group at the third position and a trifluoromethoxy group at the fourth position on the benzene ring, along with an aldehyde functional group. It is a clear, colorless liquid with a boiling point of 226°C and a density of 1.463 g/cm³ .
科学的研究の応用
3-Chloro-4-(trifluoromethoxy)benzaldehyde has a wide range of applications in scientific research:
作用機序
Target of Action
It is used to synthesize dibenzylamines via reductive aminations of aldehydes and amines . These compounds can act as possible allosteric modulators of calcium-sensing receptors .
Mode of Action
It is known to participate in the synthesis of dibenzylamines through reductive amination, a process that involves the conversion of a carbonyl group to an amine via an intermediate imine .
Biochemical Pathways
Its derivatives could potentially modulate calcium-sensing receptors, which play a crucial role in maintaining calcium homeostasis .
Result of Action
Its derivatives, however, have been used to prepare antitubercular nitroimidazoles , suggesting potential antimicrobial activity.
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , indicating that temperature and exposure to oxygen may affect its stability.
準備方法
3-Chloro-4-(trifluoromethoxy)benzaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with a suitable oxidizing agent to introduce the aldehyde group . Industrial production methods typically involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
3-Chloro-4-(trifluoromethoxy)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Major products formed from these reactions include 3-chloro-4-(trifluoromethoxy)benzoic acid, 3-chloro-4-(trifluoromethoxy)benzyl alcohol, and various substituted derivatives .
類似化合物との比較
3-Chloro-4-(trifluoromethoxy)benzaldehyde can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)benzaldehyde: Lacks the chloro group present in 3-Chloro-4-(trifluoromethoxy)benzaldehyde.
3-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group and no chloro group.
The uniqueness of 3-Chloro-4-(trifluoromethoxy)benzaldehyde lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
特性
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBUQQVMQXOGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003254 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83279-38-3 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)
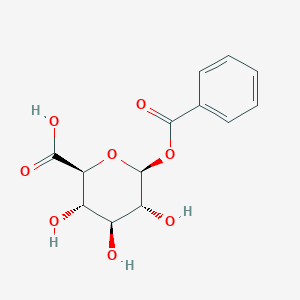
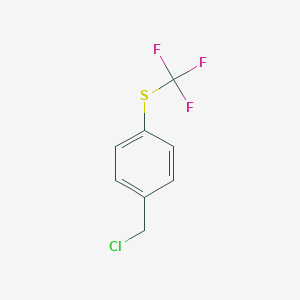
![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)
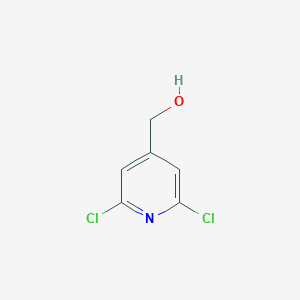
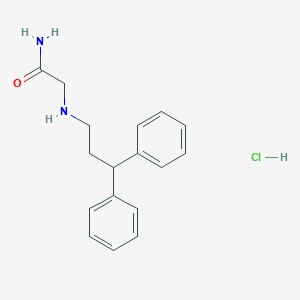
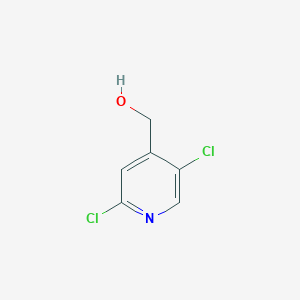
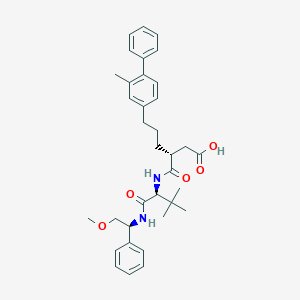
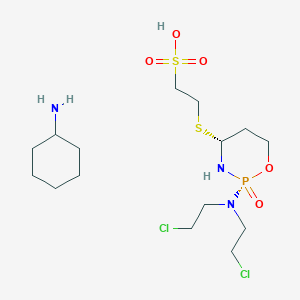
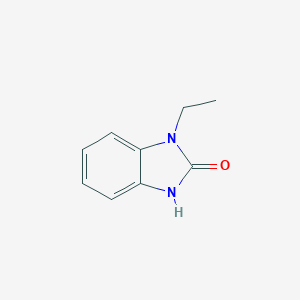

![benzo[a]pyren-8-ol](/img/structure/B31493.png)
